molecular formula C11H19NO5 B558405 (2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 74844-91-0

(2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No. B558405
CAS RN: 74844-91-0
M. Wt: 245.27 g/mol
InChI Key: MZMNEDXVUJLQAF-SFYZADRCSA-N
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Description

(2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, also known as (2S,4R)-1-t-butyl-2-methyl-4-hydroxy-pyrrolidine-1,2-dicarboxylic acid methyl ester or Methyl 2S,4R-1-t-butyl-4-hydroxy-pyrrolidine-1,2-dicarboxylate, is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a chiral compound, meaning it has two different configurations, and is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also a key intermediate in the synthesis of a variety of other compounds, such as amino acids and peptides.

Scientific research applications

  • Synthesis of Complex Molecules: This compound is used in the synthesis of complex molecules. For example, it is used in the Ru(II)-BINAP reduction of a ketoester derived from hydroxyproline (King, Armstrong, & Keller, 2005).

  • Medicinal Chemistry Applications: It serves as a useful synthon in medicinal chemistry, particularly in the synthesis of dipeptidyl peptidase IV inhibitors, a class of drugs used to treat diabetes (Singh & Umemoto, 2011).

  • Neuroprotective Drugs: Certain derivatives, like aminopyrrolidine-2R,4R-dicarboxylated, are used as selective agonists for metabotropic glutamate receptors, showing potential in neuroprotective drug development (Battaglia et al., 1998).

  • NMR Probes and Medicinal Chemistry: Derivatives like (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline are synthesized for use in NMR probes and medicinal chemistry due to their distinct conformational preferences (Tressler & Zondlo, 2014).

  • Chiral Auxiliaries in Synthesis: This compound is also employed as a chiral auxiliary in various synthetic transformations, aiding in the preparation of enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995).

  • Drug Synthesis: It is used in the synthesis of various drugs, including quinolone antibacterial agents, where it serves as a key intermediate (Li et al., 1995).

  • Oxidation Studies: The compound is involved in studies exploring oxidation reactions, such as the oxidation of sp3 C-H bonds adjacent to a nitrogen atom of unprotected arylureas (Wei, Ding, Lin, & Liang, 2011).

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMNEDXVUJLQAF-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370553
Record name 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

CAS RN

74844-91-0
Record name (2S,4R)-4-Hydroxypyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74844-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.775
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
N Maimó Pérez - 2016 - dugi-doc.udg.edu
PREP in an endopeptridase member of the serine peptidase family that has a selective mechanism: it cleaves peptides with no more than amino acid residues at the carboxyl side of …
Number of citations: 0 dugi-doc.udg.edu
TR DiRaimondo, C Klöck, R Warburton… - ACS chemical …, 2014 - ACS Publications
Previous studies in human patients and animal models have suggested that transglutaminase 2 (TG2) is upregulated in pulmonary hypertension (PH), a phenomenon that appears to …
Number of citations: 59 pubs.acs.org
A Treiber, H Aissaoui, S Delahaye, S Glutz… - …, 2023 - Wiley Online Library
The dual orexin receptor antagonist daridorexant was approved in 2022 in the USA and EU for the treatment of insomnia. The purpose of this study was the identification of its metabolic …
N Kumar, SR Devineni, K Aggile, PR Gajjala… - Research on Chemical …, 2018 - Springer
The present study is related to a commercially practicable new synthetic process for production of teneligliptin hydrobromide hydrate (1), a dipeptidyl peptidase-4 (DPP-4) inhibitor. Key …
Number of citations: 11 idp.springer.com
AK Pandey, GPA Yap, NJ Zondlo - The Journal of Organic …, 2014 - ACS Publications
(2S,4R)-4-Hydroxyproline(4-nitrobenzoate) was synthesized. The crystal structure revealed an exo ring pucker, with the nitrobenzoate pseudoaxial on the pyrrolidine envelope and …
Number of citations: 11 pubs.acs.org
C Klöck, Z Herrera, M Albertelli… - Journal of Medicinal …, 2014 - ACS Publications
Transglutaminase 2 (TG2) is a ubiquitously expressed enzyme that catalyzes the posttranslational modification of glutamine residues on protein or peptide substrates. A growing body of …
Number of citations: 54 pubs.acs.org
Y Wan, J Wang, M Chen, X Hou, H Fang - Bioorganic & Medicinal …, 2015 - Elsevier
Anti-apoptotic proteins, such as B-cell lymphoma (Bcl-2) protein, myeloid cell leukemia sequence 1 (Mcl-1) protein, are potential targets for cancer treatment. In the studies, a series of …
Number of citations: 27 www.sciencedirect.com
FZ Liu, H Fang, HW Zhu, Q Wang, Y Yang… - Bioorganic & medicinal …, 2008 - Elsevier
A series of 4-(6-(3-nitroguanidino)hexanamido)pyrrolidine derivatives were synthesized and evaluated for their abilities to inhibit inducible nitric oxide synthase (iNOS) isoform. All target …
Number of citations: 18 www.sciencedirect.com
J Arumugasamy, K Arunachalam, D Bauer… - … Process Research & …, 2013 - ACS Publications
A novel assembly of two structurally related 14-membered ring macrocyclic hepatitis C virus protease inhibitors is presented. Key to their successful construction was an ultimate ring-…
Number of citations: 30 pubs.acs.org
V Gauchot, AR Schmitzer - The Journal of organic chemistry, 2012 - ACS Publications
Herein we report the synthesis of a chiral imidazolium salt derived from trans-l-hydroxyproline and its applications as a catalyst for the asymmetric aldol reaction. By performing the aldol …
Number of citations: 68 pubs.acs.org

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